2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile
Description
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile (CAS: 955585-07-6) is a pyrazole-derived compound featuring a nitrile-substituted benzene ring linked to a 3,5-dimethylpyrazole moiety. Its molecular formula is C₁₂H₁₀N₄O₂ (molecular weight: 246.24 g/mol), with the nitro (-NO₂) group at the 5-position of the benzene ring and methyl (-CH₃) groups at the 3- and 5-positions of the pyrazole ring .
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O2/c1-8-5-9(2)15(14-8)12-4-3-11(16(17)18)6-10(12)7-13/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSRSLZQXAFDDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C(C=C(C=C2)[N+](=O)[O-])C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile typically involves the reaction of 3,5-dimethylpyrazole with 5-nitrobenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the pyrazole nitrogen attacks the nitrile carbon, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Ammonia or amines in the presence of a base.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed
Reduction: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-aminobenzonitrile.
Substitution: 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-amidobenzonitrile.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile exhibit anticancer properties. For example, derivatives of pyrazole have been studied for their ability to inhibit cancer cell proliferation. A study demonstrated that certain pyrazole derivatives selectively induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and death .
Anti-inflammatory Properties
The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation. This inhibition can lead to reduced pain and swelling in various inflammatory conditions .
Pesticide Development
This compound has potential as a pesticide or herbicide. Research has focused on its efficacy against specific pests and diseases affecting crops. The nitro group enhances the compound's reactivity, which can be beneficial for developing new agrochemicals that target pest resistance mechanisms .
Polymer Chemistry
In materials science, this compound can be utilized in synthesizing novel polymers with specific properties. Its ability to form hydrogen bonds and participate in π-stacking interactions makes it suitable for creating advanced materials with enhanced mechanical and thermal properties .
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | Anticancer | TBD | |
| 3,5-Dimethylpyrazole | Anti-inflammatory | TBD | |
| 4-Aminoantipyrine | Anticancer | TBD |
Case Study 1: Anticancer Research
A recent study investigated the effects of various pyrazole derivatives on breast cancer cell lines. The results indicated that compounds with similar structures to this compound significantly inhibited cell proliferation and induced apoptosis through the activation of caspase pathways .
Case Study 2: Pesticide Efficacy
In agricultural trials, formulations containing this compound demonstrated effective control over aphid populations in soybean crops. The study highlighted the compound's potential as a novel insecticide with a favorable safety profile for non-target organisms .
Mechanism of Action
The mechanism of action of 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The pyrazole ring can also interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Key Differences :
- Electron Effects: The nitro group in the target compound enhances electron-withdrawing properties compared to amino (-NH₂) or hydroxy (-OH) groups in analogs like 7a/7b .
- Steric Hindrance: The 3,5-dimethyl groups on the pyrazole ring may increase steric bulk compared to unsubstituted or mono-substituted analogs .
Comparison Insights :
- The target compound’s synthesis may involve challenges in introducing both nitro and nitrile groups without side reactions, unlike amino-pyrazoles, where -NH₂ is incorporated early .
- Thiophene-based analogs require multi-step coupling, increasing complexity compared to the target’s simpler benzene-pyrazole linkage .
Physicochemical and Functional Properties
- Solubility: The nitro and nitrile groups likely reduce aqueous solubility compared to amino-substituted pyrazoles (e.g., 5-amino-3-aryl derivatives), which benefit from -NH₂ hydrophilicity .
- In contrast, carboxamide derivatives (e.g., 1-ethyl-4-nitro-1H-pyrazole-5-carboxamide) may exhibit better stability due to hydrogen bonding .
- Reactivity: The nitrile group offers sites for further functionalization (e.g., hydrolysis to carboxylic acids), a feature shared with ethyl cyanoacetate-derived analogs .
Biological Activity
The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and research findings.
Basic Information
- Molecular Formula: C₈H₉N₃O₂
- Molecular Weight: 163.18 g/mol
- CAS Number: 36140-83-7
- Appearance: White to almost white powder or crystals
- Melting Point: 118.0 to 121.0 °C
Safety Information
The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin irritation and serious eye irritation, necessitating proper handling precautions .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:
- CEM-13 (T acute lymphoblastic leukemia)
- U-937 (acute monocytic leukemia)
- MCF-7 (breast adenocarcinoma)
The results demonstrated:
- IC₅₀ Values : The compound exhibited significant cytotoxicity with IC₅₀ values in the low micromolar range against these cell lines.
- Mechanism of Action : Flow cytometry assays revealed that the compound acts as a potent inducer of apoptosis through the activation of caspase pathways and upregulation of p53 protein levels .
Antimicrobial Activity
The pyrazole scaffold is also recognized for its antimicrobial properties. In vitro studies have shown that various pyrazole derivatives exhibit activity against a range of bacterial strains.
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| This compound | S. aureus | 16 µg/mL |
This table illustrates that the compound exhibits notable activity against both Gram-negative and Gram-positive bacteria.
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial properties, pyrazole derivatives are known for their anti-inflammatory effects. Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes.
The anti-inflammatory activity is primarily attributed to the inhibition of COX enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-nitrobenzonitrile, and how can reaction conditions be optimized?
- Answer : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or coupling reactions. For example, pyrazole derivatives can react with halogenated nitrobenzonitrile precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (K₂CO₃ or Et₃N). Reaction optimization involves controlling temperature (80–120°C), stoichiometric ratios (1:1.2 for pyrazole:benzonitrile), and catalyst selection (e.g., CuI for Ullmann-type couplings). Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc) is critical .
Q. How is the structural identity of this compound validated, and what analytical techniques are essential for confirmation?
- Answer : Structural validation requires a combination of:
- NMR spectroscopy : - and -NMR to confirm substitution patterns (e.g., pyrazole methyl groups at δ ~2.3–2.5 ppm, nitrile at δ ~115 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 284.0892 for C₁₂H₁₁N₅O₂).
- Elemental analysis : Matching calculated and observed C/H/N percentages (e.g., C 58.62%, H 4.23%, N 24.69%) .
Q. What are the key physicochemical properties of this compound, and how do they influence solubility and formulation in biological assays?
- Answer : The nitro group and nitrile moiety confer low aqueous solubility (<0.1 mg/mL). Solubility can be enhanced using co-solvents (DMSO ≤5% v/v) or surfactants (Tween-80). LogP calculations (~2.8) suggest moderate lipophilicity, requiring careful optimization for cell permeability in pharmacological studies .
Advanced Research Questions
Q. How can crystallographic challenges (e.g., twinning or disorder) be resolved during X-ray diffraction analysis of this compound?
- Answer : Twinned crystals may require data integration with SHELXT for initial phase solutions, followed by refinement in SHELXL using TWIN/BASF commands to model twin domains. For disordered regions (e.g., nitro group rotation), PART/ISOR restraints and anisotropic displacement parameter (ADP) constraints improve model stability . Validation tools like PLATON (ADDSYM) detect missed symmetry, ensuring structural reliability .
Q. What computational strategies are effective in predicting the compound’s reactivity or binding affinity in target proteins?
- Answer : Density functional theory (DFT) at the B3LYP/6-311G(d,p) level calculates electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) with flexible side-chain sampling predicts binding modes in enzymes (e.g., cytochrome P450). MD simulations (AMBER) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How should researchers address contradictory data in pharmacological studies, such as conflicting IC₅₀ values across assays?
- Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations in kinase assays). Standardize protocols by:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
